molecular formula C6H9NO3 B13812615 (E)-3-methyl-4-nitropent-3-en-2-one

(E)-3-methyl-4-nitropent-3-en-2-one

Cat. No.: B13812615
M. Wt: 143.14 g/mol
InChI Key: QSQZDGASBNXNHF-SNAWJCMRSA-N
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Description

(E)-3-Methyl-4-nitropent-3-en-2-one is an organic compound characterized by the presence of a nitro group and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-4-nitropent-3-en-2-one typically involves the aldol condensation of 3-methyl-2-butanone with nitroethane. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methyl-4-nitropent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products:

    Oxidation: Formation of nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted alkenes.

Scientific Research Applications

(E)-3-Methyl-4-nitropent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-methyl-4-nitropent-3-en-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The conjugated double bond also allows for interactions with other molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

    (E)-3-Methyl-4-nitropent-2-en-2-one: Similar structure but with a different position of the double bond.

    (E)-3-Methyl-4-nitrohex-3-en-2-one: Similar structure with an additional carbon in the chain.

    (E)-3-Methyl-4-nitrobut-3-en-2-one: Similar structure with one less carbon in the chain.

Uniqueness: (E)-3-Methyl-4-nitropent-3-en-2-one is unique due to its specific arrangement of the nitro group and the conjugated double bond. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(E)-3-methyl-4-nitropent-3-en-2-one

InChI

InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4+

InChI Key

QSQZDGASBNXNHF-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C(/C)\[N+](=O)[O-])/C(=O)C

Canonical SMILES

CC(=C(C)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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